Sodium 1-dodecanesulfonate

Description

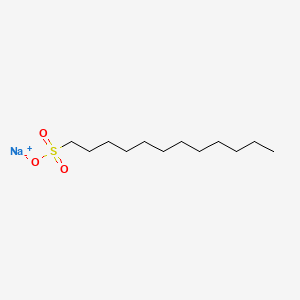

Structure

3D Structure of Parent

Properties

CAS No. |

2386-53-0 |

|---|---|

Molecular Formula |

C12H26NaO3S |

Molecular Weight |

273.39 g/mol |

IUPAC Name |

sodium;dodecane-1-sulfonate |

InChI |

InChI=1S/C12H26O3S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-16(13,14)15;/h2-12H2,1H3,(H,13,14,15); |

InChI Key |

NGPZJQXXJCDBDS-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCS(=O)(=O)[O-].[Na+] |

Canonical SMILES |

CCCCCCCCCCCCS(=O)(=O)O.[Na] |

Other CAS No. |

2386-53-0 |

Related CAS |

1510-16-3 (Parent) |

Origin of Product |

United States |

Foundational & Exploratory

Physicochemical Properties of Sodium 1-Dodecanesulfonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core physicochemical properties of sodium 1-dodecanesulfonate. The information is curated for researchers, scientists, and professionals in drug development who utilize this anionic surfactant in their work. All quantitative data is presented in clear, structured tables, and detailed experimental protocols for key property determinations are provided.

General and Chemical Properties

This compound is an anionic surfactant widely used for its excellent emulsifying and wetting properties.[1] It finds applications in various industries, including cosmetics, personal care, detergents, and as a reagent in laboratory settings.[1]

| Property | Value | Reference |

| Chemical Name | This compound | [2][3] |

| Synonyms | 1-Dodecanesulfonic acid sodium salt, Sodium laurylsulfonate | [1][3] |

| CAS Number | 2386-53-0 | [1][2] |

| Molecular Formula | C₁₂H₂₅NaO₃S | [1][2][3] |

| Molecular Weight | 272.38 g/mol | [1][2][3] |

| Appearance | White to light cream powder or crystals | [1][4] |

Physical and Thermodynamic Properties

The physical and thermodynamic properties of this compound are crucial for its application in various formulations and processes.

| Property | Value | Reference |

| Melting Point | >300 °C | [1][2] |

| Solubility in Water | 25 mg/mL | [2][5] |

| Critical Micelle Concentration (CMC) | 7 x 10⁻³ mol·L⁻¹ (at 293.15 K, pH 4-10) | [6] |

| Surface Tension | Varies with concentration and pH (see details below) | [6][7] |

| Krafft Point | Not explicitly found in the searched literature. The Krafft point is the temperature at which the solubility of an ionic surfactant equals its critical micelle concentration.[7][8] | |

| pKa | Not applicable as it is a salt of a strong acid (1-dodecanesulfonic acid).[9] |

Surface Tension Details

The surface tension of aqueous solutions of this compound decreases with increasing concentration up to the Critical Micelle Concentration (CMC).[6] Beyond the CMC, the surface tension remains relatively constant.[10] Studies have shown that the surface tension varies only slightly with changes in pH in the range of 4 to 10.[6] At a temperature of 293.15 K, the surface tension of this compound solutions has been reported to be in the range of 38 to 49 Ų per molecule.[6]

Experimental Protocols

This section details the methodologies for determining key physicochemical properties of this compound.

Determination of Melting Point

The melting point is determined using a capillary method with a melting point apparatus.

Methodology:

-

A small, dry sample of this compound is packed into a capillary tube.

-

The capillary tube is placed in a heating block or an oil bath.

-

The sample is heated at a controlled rate.

-

The temperatures at which the substance begins to melt and when it becomes completely liquid are recorded as the melting point range. A slow heating rate (e.g., 2°C/min) near the expected melting point is crucial for accuracy.[1]

Diagram of Melting Point Determination Workflow

Caption: Workflow for determining the melting point of a solid sample.

Determination of Solubility

The solubility of this compound in water can be determined by preparing a saturated solution and measuring the concentration of the dissolved solute.

Methodology:

-

An excess amount of this compound is added to a known volume of deionized water in a sealed container.

-

The mixture is agitated at a constant temperature for a sufficient time to reach equilibrium (e.g., 24-48 hours).

-

The saturated solution is then filtered to remove any undissolved solid.

-

The concentration of the dissolved surfactant in the filtrate is determined using a suitable analytical technique, such as gravimetry (after evaporating the solvent) or high-performance liquid chromatography (HPLC).

Diagram of Solubility Determination Workflow

Caption: General workflow for the experimental determination of solubility.

Determination of Critical Micelle Concentration (CMC)

The CMC is a fundamental property of surfactants and can be determined by measuring a physical property of the surfactant solution as a function of its concentration. The CMC is identified by a sharp change in the slope of the property versus concentration plot.[10]

Methodology using Surface Tensiometry:

-

A series of aqueous solutions of this compound with varying concentrations are prepared.

-

The surface tension of each solution is measured using a tensiometer (e.g., using the Du Noüy ring method or the Wilhelmy plate method).

-

A plot of surface tension versus the logarithm of the surfactant concentration is generated.

-

The surface tension will decrease linearly with the log of the concentration and then plateau. The concentration at the intersection of these two linear portions is the CMC.

Diagram of CMC Determination by Surface Tensiometry

Caption: Workflow for determining the Critical Micelle Concentration (CMC).

Determination of Krafft Point

The Krafft point is the temperature at which the solubility of an ionic surfactant becomes equal to its critical micelle concentration.[7][8] Below the Krafft point, the surfactant exists as hydrated crystals in equilibrium with a solution of monomers at a concentration below the CMC. Above the Krafft point, the solubility increases sharply as micelles are formed.

Methodology using Conductivity:

-

A surfactant solution of a known concentration (above the expected CMC) is prepared.

-

The solution is cooled to a temperature where the surfactant precipitates.

-

The solution is then slowly heated while its conductivity is continuously monitored.

-

A plot of conductivity versus temperature will show a sharp increase in conductivity at the Krafft point, corresponding to the dissolution of the surfactant into micelles.

Diagram of Krafft Point Determination Logic

Caption: Conceptual relationship at the Krafft point of an ionic surfactant.

This technical guide provides a foundational understanding of the physicochemical properties of this compound, essential for its effective application in research and development. The provided experimental protocols offer a starting point for the precise characterization of this important surfactant.

References

- 1. chem.ucalgary.ca [chem.ucalgary.ca]

- 2. researchgate.net [researchgate.net]

- 3. mt.com [mt.com]

- 4. hjic.mk.uni-pannon.hu [hjic.mk.uni-pannon.hu]

- 5. Krafft temperature - Wikipedia [en.wikipedia.org]

- 6. Cloud and Krafft points | Practical Surfactants Science | Prof Steven Abbott [stevenabbott.co.uk]

- 7. 1-Dodecanesulfonic acid | C12H26O3S | CID 15192 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. US20050037509A1 - Method for determining surfactant concentration in aqueous solutions - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. 十二烷磺酸钠 ReagentPlus®, ≥99% | Sigma-Aldrich [sigmaaldrich.com]

sodium 1-dodecanesulfonate molecular structure and formula

An In-depth Technical Guide to Sodium 1-Dodecanesulfonate

Introduction

This compound, also known as sodium laurylsulfonate, is an anionic surfactant widely utilized across various scientific and industrial domains.[1][2][3] Its amphiphilic nature, consisting of a long hydrophobic carbon chain and a hydrophilic sulfonate head group, imparts excellent emulsifying, wetting, and detergent properties.[1][4] In research, drug development, and biotechnology, it is particularly valued as an ion-pairing reagent in high-performance liquid chromatography (HPLC), a dispersing agent for biological samples, and a component in the synthesis of advanced materials.[1][5] This guide provides a comprehensive overview of its molecular structure, physicochemical properties, synthesis protocols, and key analytical methodologies.

Molecular Structure and Formula

This compound is comprised of a twelve-carbon alkyl chain (dodecyl) attached to a sulfonate group, with sodium as the counter-ion. This structure dictates its surfactant properties.

-

Linear Formula: CH₃(CH₂)₁₁SO₃Na[5]

Caption: Molecular structure of this compound.

Physicochemical Properties

The physical and chemical characteristics of this compound are critical for its application in various experimental and industrial settings. It is stable in both acidic and basic conditions.[4]

| Property | Value | Reference(s) |

| Molecular Weight | 272.38 g/mol | [1][2] |

| Appearance | White to light cream powder | [1][4][9] |

| Melting Point | >300 °C | [1][4][9] |

| Solubility | Soluble in water (25 mg/mL in H₂O) | [4][9] |

| pH | 5.5 - 7.5 (100 g/L in H₂O at 20°C) | [4][10] |

Experimental Protocols

Detailed methodologies for the synthesis, purification, and analysis of this compound are crucial for researchers.

Synthesis Protocols

Two common methods for the synthesis of this compound are outlined below.

Protocol 1: Synthesis from 1-Bromododecane (B92323)

This laboratory-scale synthesis involves the reaction of 1-bromododecane with sodium sulfite (B76179).[9]

-

Reaction Setup: To a 250 mL round-bottom flask, add 1-bromododecane (5 g, 20.06 mmol) dissolved in 40 mL of ethanol.

-

Addition of Sulfite: Add an aqueous solution of sodium sulfite (5.2 g, 40.12 mmol) in 40 mL of water to the flask.

-

Reaction: Heat the resulting mixture to 80°C and allow it to react overnight.

-

Workup: After the reaction is complete, cool the mixture to room temperature.

-

Extraction: Perform an extraction using ethyl acetate (B1210297) (2 x 100 mL) to isolate the product.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Sodium laurylsulfonate | C12H25NaO3S | CID 23665726 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. dawnscientific.com [dawnscientific.com]

- 4. SODIUM 1-DODECANESULPHONATE [chembk.com]

- 5. This compound ReagentPlus , = 99 2386-53-0 [sigmaaldrich.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 8. This compound, 99% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 9. 1-DODECANESULFONIC ACID SODIUM SALT | 2386-53-0 [chemicalbook.com]

- 10. chembk.com [chembk.com]

Synthesis and Purification of Sodium 1-Dodecanesulfonate: An In-depth Technical Guide for Laboratory Use

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of sodium 1-dodecanesulfonate, a widely used anionic surfactant in research and pharmaceutical applications. This document details established laboratory-scale synthesis protocols, rigorous purification techniques, and robust analytical methods for purity assessment. All quantitative data is presented in structured tables for clarity and comparative analysis, and key experimental workflows are illustrated with diagrams.

Synthesis of this compound

This compound can be synthesized in the laboratory through several routes. The most common methods involve the nucleophilic substitution of a 1-dodecyl halide with a sulfite (B76179) salt (Strecker synthesis) or the sulfonation of 1-dodecanol.

Synthesis from 1-Dodecyl Bromide (Strecker Sulfite Synthesis)

This method provides a straightforward and high-yielding route to this compound. The reaction involves the treatment of 1-dodecyl bromide with sodium sulfite in a mixed solvent system.

Experimental Protocol:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 1-bromododecane (B92323) (5.0 g, 20.06 mmol) and 40 mL of ethanol (B145695).

-

Addition of Sodium Sulfite: In a separate beaker, dissolve sodium sulfite (5.2 g, 41.26 mmol, 2.00 eq.) in 40 mL of deionized water. Add this aqueous solution to the ethanolic solution of 1-bromododecane in the flask.

-

Reaction: Heat the resulting mixture to 80 °C and maintain this temperature overnight with continuous stirring.

-

Work-up: After cooling the reaction mixture to room temperature, transfer it to a separatory funnel. Extract the aqueous phase twice with 100 mL portions of ethyl acetate (B1210297) to remove any unreacted 1-bromododecane.

-

Washing and Drying: Combine the organic phases and wash them twice with 30 mL of saturated saline solution. Dry the organic layer over anhydrous sodium sulfate (B86663) for 15 minutes.

-

Isolation of Crude Product: Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

-

Initial Purification: Grind the crude solid with three 20 mL portions of a hexane-methanol mixed solvent to remove non-polar impurities. Filter the solid after each wash.[1]

-

Drying: Dry the resulting white solid in a vacuum oven to obtain the final product.

| Reactant/Reagent | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) | Molar Ratio |

| 1-Bromododecane | 249.23 | 5.0 g | 20.06 | 1.00 |

| Sodium Sulfite | 126.04 | 5.2 g | 41.26 | 2.06 |

| Ethanol | 46.07 | 40 mL | - | - |

| Deionized Water | 18.02 | 40 mL | - | - |

| Product | Theoretical Yield (g) | Actual Yield (g) | Yield (%) | |

| This compound | 272.38 | 5.46 | 5.2 g | 92%[1] |

Synthesis from 1-Dodecanol via Sulfonation

An alternative synthesis route involves the sulfonation of 1-dodecanol. This can be achieved using various sulfonating agents, such as sulfuric acid or chlorosulfonic acid. The resulting dodecyl sulfate is then neutralized with a base.

Experimental Protocol (using Sulfuric Acid):

-

Reaction Setup: In a 250 mL four-necked flask equipped with a mechanical stirrer, thermometer, dropping funnel, and reflux condenser, add 34.6 g of 1-dodecanol.

-

Sulfonation: Slowly add 35 mL of 98% sulfuric acid under vigorous stirring, ensuring the temperature does not exceed 40 °C.

-

Reaction: After the addition is complete, raise the temperature to 60-70 °C and maintain it for 2 hours.[2]

-

Quenching and Neutralization: Cool the reaction mixture and carefully add it to a beaker containing crushed ice. Neutralize the acidic solution with a 10% sodium hydroxide (B78521) solution until the pH is between 7 and 8, while keeping the temperature below 50 °C.[2]

-

Isolation: The this compound will precipitate out of the solution upon cooling. Collect the solid by vacuum filtration.

| Reactant/Reagent | Molecular Weight ( g/mol ) | Quantity | Moles (mol) | Molar Ratio |

| 1-Dodecanol | 186.34 | 34.6 g | 0.186 | 1 |

| Sulfuric Acid (98%) | 98.08 | 35 mL | ~0.64 | ~3.4 |

| Sodium Hydroxide (10% aq.) | 40.00 | As needed | - | - |

| Product | Theoretical Yield (g) | Actual Yield (g) | Yield (%) | |

| This compound | 272.38 | 50.7 | Not specified | Not specified |

Note: The yield for this method is highly dependent on reaction conditions and purification efficiency.

Purification of this compound

The crude product obtained from synthesis often contains unreacted starting materials, inorganic salts, and other byproducts. Recrystallization is a highly effective method for purifying this compound to a high degree of purity suitable for research and pharmaceutical applications.

Recrystallization from Ethanol/Water

A mixed solvent system of ethanol and water is commonly used for the recrystallization of this compound. The principle relies on the high solubility of the sulfonate in hot ethanol and its lower solubility upon the addition of water as an anti-solvent and subsequent cooling.

Experimental Protocol:

-

Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot 95% ethanol to dissolve the solid completely with heating and stirring. A starting point is approximately 4 mL of ethanol per gram of crude product.

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

-

Inducing Crystallization: To the hot ethanolic solution, add hot deionized water dropwise until the solution becomes slightly cloudy (the cloud point), indicating the onset of precipitation.

-

Crystal Growth: Allow the flask to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

-

Further Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.

-

Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of ice-cold ethanol or a cold ethanol/water mixture to remove any remaining soluble impurities.

-

Drying: Dry the purified crystals in an oven at 105 °C for 2 hours or in a vacuum oven until a constant weight is achieved.

| Parameter | Value/Range |

| Primary Solvent | 95% Ethanol |

| Anti-solvent | Deionized Water |

| Dissolution Temperature | Near boiling point of ethanol (~78 °C) |

| Cooling Protocol | Slow cooling to room temperature, followed by ice bath |

| Drying Temperature | 105 °C |

Purity Assessment

The purity of the synthesized and purified this compound should be assessed using appropriate analytical techniques. High-Performance Liquid Chromatography (HPLC) and potentiometric titration are two common and effective methods.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating and quantifying the main component and any impurities. A reversed-phase method is typically employed for the analysis of alkyl sulfonates.

Experimental Protocol:

-

Sample Preparation: Accurately weigh and dissolve a sample of the this compound in the mobile phase to a known concentration (e.g., 1 mg/mL).

-

Chromatographic Conditions:

-

Column: C8 or C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient of methanol (B129727) and an aqueous solution of sodium perchlorate (B79767) (0.075 mol L⁻¹) is effective.[3]

-

Gradient Program: A typical gradient might start with a higher aqueous composition and ramp up the methanol concentration to elute the more hydrophobic components.[3]

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 35 °C.[3]

-

Detection: UV detector at 225 nm or a fluorescence detector (excitation at 225 nm, emission at 290 nm) for higher sensitivity.[3]

-

-

Analysis: Inject the sample solution into the HPLC system and record the chromatogram. The purity can be determined by the area percentage of the main peak.

| Parameter | Condition |

| Column | C8 or C18 |

| Mobile Phase A | 0.075 M Sodium Perchlorate in Water |

| Mobile Phase B | Methanol |

| Gradient | e.g., 10% to 90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Temperature | 35 °C |

| Detection | UV at 225 nm or Fluorescence |

Potentiometric Titration

Potentiometric titration is a reliable method for determining the total anionic surfactant content. It involves titrating the anionic surfactant with a standard solution of a cationic surfactant and monitoring the potential change with a surfactant-selective electrode.

Experimental Protocol:

-

Titrant Preparation: Prepare a standardized solution of a cationic surfactant, such as 0.005 M Hyamine® 1622 or 1,3-didecyl-2-methylimidazolium chloride (TEGO®trant A 100).

-

Sample Preparation: Accurately weigh a sample of this compound and dissolve it in deionized water. The concentration should be in the range of 10⁻² to 10⁻⁵ M.[4] Adjust the pH to between 2.5 and 4.5 with a suitable buffer or acid.[4]

-

Titration Setup: Use an automatic titrator equipped with a surfactant-selective electrode and an appropriate reference electrode.

-

Titration: Titrate the sample solution with the standardized cationic surfactant solution. The endpoint is determined by the inflection point of the potential curve.

-

Calculation: The purity of the this compound is calculated based on the volume of titrant consumed to reach the equivalence point.

| Parameter | Specification |

| Titrant | 0.005 M Hyamine® 1622 or TEGO®trant A 100 |

| Sample Concentration | 10⁻² - 10⁻⁵ M |

| pH | 2.5 - 4.5 |

| Electrode | Surfactant-selective electrode |

| Endpoint Detection | Potentiometric (inflection point) |

Visualized Workflows

The following diagrams illustrate the key experimental workflows described in this guide.

Caption: Synthesis of this compound from 1-Dodecyl Bromide.

Caption: Purification of this compound by Recrystallization.

References

CAS number 2386-53-0 chemical information and safety data

An In-depth Technical Guide on Sodium 1-dodecanesulfonate (CAS: 2386-53-0)

Disclaimer: The user's initial query incorrectly associated CAS number 2386-53-0 with 2-chloro-N-(2,6-dimethylphenyl)acetamide. This document pertains to the correct compound for CAS 2386-53-0, which is this compound.

Chemical Information

This compound is an anionic surfactant widely used in various industrial and laboratory applications.[1][2] It consists of a twelve-carbon chain, making it a fatty acid derivative, and a sulfonate group attached to a sodium ion. This structure gives it amphiphilic properties, with a hydrophobic tail and a hydrophilic head. It is commonly used as a detergent, emulsifier, and wetting agent.[1]

Chemical and Physical Properties

| Property | Value | References |

| CAS Number | 2386-53-0 | [3] |

| Molecular Formula | C₁₂H₂₅NaO₃S | [1] |

| Molecular Weight | 272.38 g/mol | [1] |

| Appearance | White to light cream powder or crystals. | [1][4] |

| Melting Point | >300 °C | [1][4] |

| Solubility | Soluble in water. | [4][5] |

| Synonyms | Sodium dodecylsulfonate, 1-Dodecanesulfonic acid sodium salt, Laurylsulfonic acid sodium salt. | [1][3] |

| EC Number | 219-200-6 | [6] |

| PubChem CID | 23665726 | [1][3] |

Safety and Hazard Information

This compound is generally considered to have low toxicity, but it can be irritating to the eyes, respiratory system, and skin.[2][5]

GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Skin irritation | 2 | H315: Causes skin irritation |

| Eye irritation | 2A | H319: Causes serious eye irritation |

| Specific target organ toxicity – single exposure | 3 | H335: May cause respiratory irritation |

This classification is based on aggregated data and may vary by supplier.

Safety and Handling

| Precautionary Statement Code | Description | References |

| P261 | Avoid breathing dust. | [2] |

| P264 | Wash skin thoroughly after handling. | |

| P271 | Use only outdoors or in a well-ventilated area. | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | [2] |

| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water. | [2] |

| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. | |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [2] |

| P312 | Call a POISON CENTER or doctor if you feel unwell. | |

| P332 + P313 | If skin irritation occurs: Get medical advice/attention. | |

| P337 + P313 | If eye irritation persists: Get medical advice/attention. | |

| P362 | Take off contaminated clothing and wash before reuse. | |

| P403 + P233 | Store in a well-ventilated place. Keep container tightly closed. | |

| P405 | Store locked up. | |

| P501 | Dispose of contents/container in accordance with local regulations. |

Toxicological Data

| Test | Result | Species | Reference |

| Acute Toxicity | Based on available data, the classification criteria are not met. | [6] | |

| Skin Corrosion/Irritation | Based on available data, the classification criteria are not met. | [6] | |

| Serious Eye Damage/Irritation | Based on available data, the classification criteria are not met. | [6] | |

| Respiratory or Skin Sensitisation | Based on available data, the classification criteria are not met. | [6] | |

| Germ Cell Mutagenicity | Based on available data, the classification criteria are not met. | [7] | |

| Carcinogenicity | Based on available data, the classification criteria are not met. | [7] | |

| Reproductive Toxicity | Shall not be classified as a reproductive toxicant. | [7] |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of 1-bromododecane (B92323) with sodium sulfite (B76179).[4]

Materials:

-

1-bromododecane

-

Sodium sulfite

-

Ethanol

-

Water

-

Ethyl acetate

Procedure:

-

Dissolve 1-bromododecane in ethanol.[4]

-

Prepare an aqueous solution of sodium sulfite.[4]

-

Add the sodium sulfite solution to the 1-bromododecane solution.[4]

-

Heat the mixture at 80 °C and stir overnight.[4]

-

After the reaction is complete, cool the mixture to room temperature.[4]

-

Extract the product with ethyl acetate.[4]

-

The resulting product is this compound.

Another preparation method involves the sulfonation oxidation of n-alkanes.[2]

Procedure:

-

Sulfur dioxide and oxygen are introduced into a reactor containing n-alkanes and water at a temperature below 40 °C.[2]

-

The resulting sulfonic acid solution is separated and neutralized with a 50% sodium hydroxide (B78521) solution to yield the final product.[2]

Purification

This compound can be purified by recrystallization.

Procedure:

-

Recrystallise the crude product twice from ethanol.[4]

-

Dry the purified crystals in an oven at 105°C for 2 hours.[4]

Applications in Research and Drug Development

This compound has several applications in research and development:

-

Ion-Pairing Reagent in HPLC: It is used as an ion-pairing reagent in High-Performance Liquid Chromatography (HPLC) to increase the retention of analytes, such as in the determination of thiabendazole (B1682256) in fruits.[8]

-

Surfactant Standard: It serves as a standard for surfactants in various analytical methods.

-

Synthesis of Nanocomposites: It can be used in the synthesis of metal oxide-graphene nanocomposites.

-

Biotechnology: In laboratory settings, it is used as a dispersing agent to stabilize cell membranes and improve assay efficiency.[1]

-

Cosmetic and Pharmaceutical Formulations: It is used as an emulsifier and to improve the texture and spreadability of lotions and other personal care products.[1]

Visualizations

Caption: Synthesis workflow for this compound.

Caption: Safety and handling workflow for this compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chembk.com [chembk.com]

- 3. Sodium laurylsulfonate | C12H25NaO3S | CID 23665726 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-DODECANESULFONIC ACID SODIUM SALT | 2386-53-0 [chemicalbook.com]

- 5. chembk.com [chembk.com]

- 6. fr.cpachem.com [fr.cpachem.com]

- 7. carlroth.com [carlroth.com]

- 8. dawnscientific.com [dawnscientific.com]

Critical Micelle Concentration of Sodium 1-Dodecanesulfonate in Aqueous Solution: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical micelle concentration (CMC) of sodium 1-dodecanesulfonate in aqueous solutions. It is designed to be a valuable resource for researchers, scientists, and professionals in drug development who utilize surfactants in their work. This guide covers the fundamental principles of micellization, factors influencing the CMC, detailed experimental protocols for its determination, and a summary of relevant data.

Introduction to Critical Micelle Concentration (CMC)

Surfactants, or surface-active agents, are amphiphilic molecules possessing both a hydrophilic (water-attracting) head group and a hydrophobic (water-repelling) tail. This compound is an anionic surfactant with a 12-carbon alkyl chain as its hydrophobic tail and a sulfonate group as its hydrophilic head.

In an aqueous solution, at low concentrations, these surfactant molecules exist individually. However, as the concentration increases, they begin to adsorb at the air-water interface, leading to a decrease in the surface tension of the solution.[1] Once the interface is saturated, a further increase in concentration leads to the spontaneous self-assembly of these molecules in the bulk of the solution into organized aggregates known as micelles.[1] This phenomenon occurs at a specific concentration known as the critical micelle concentration (CMC) .[1] Above the CMC, the addition of more surfactant molecules primarily results in the formation of more micelles, while the monomer concentration remains relatively constant.[1]

The determination of the CMC is crucial for various applications, including drug delivery, solubilization of poorly water-soluble compounds, and in the formulation of a wide range of products.

Factors Influencing the Critical Micelle Concentration

The CMC of a surfactant is not a fixed value but is influenced by several factors:

-

Temperature: For ionic surfactants like this compound, the relationship between temperature and CMC is often non-linear, exhibiting a U-shaped behavior.[2][3] Initially, the CMC decreases with increasing temperature to a minimum value and then increases as the temperature rises further.[2][3][4] This is attributed to the interplay between the enthalpy and entropy of micellization.[3]

-

Electrolytes: The addition of electrolytes, such as salts, to a solution of an ionic surfactant generally leads to a decrease in its CMC.[3][5][6][7][8] The added ions can shield the electrostatic repulsion between the charged head groups of the surfactant molecules within a micelle, making it energetically more favorable for them to aggregate at a lower concentration.[3]

-

Organic Additives: The presence of organic molecules can also affect the CMC. For instance, the addition of acetonitrile (B52724) to an aqueous solution of sodium dodecyl sulfate (B86663) (a close analog of this compound) has been shown to initially decrease the CMC, followed by an increase at higher acetonitrile concentrations.[9]

-

pH: The pH of the solution can influence the CMC, particularly for surfactants with ionizable head groups.[10] For this compound, which has a strongly acidic sulfonate group, the effect of pH on its CMC is generally less pronounced compared to surfactants with weakly acidic or basic head groups.

Quantitative Data for Anionic Surfactants

The following table summarizes the critical micelle concentration values for this compound and the closely related sodium dodecyl sulfate (SDS) under various conditions.

| Surfactant | Temperature (°C) | Medium | CMC (mM) | Method |

| This compound | 25 | Aqueous | 9.8 | Surface Tension |

| Sodium Dodecyl Sulfate (SDS) | 25 | Aqueous | 8.23 | Streaming Potential |

| Sodium Dodecyl Sulfate (SDS) | 25 | Aqueous | 8.18 | Conductivity |

| Sodium Dodecyl Sulfate (SDS) | 25 | 10 mM NaCl | 5.18 | Not Specified |

| Sodium Dodecyl Sulfate (SDS) | 25 | 50 mM NaCl | 2.2 | Not Specified |

| Sodium Dodecyl Sulfate (SDS) | 25 | 100 mM NaCl | 1.4 | Not Specified |

| Sodium Dodecyl Sulfate (SDS) | 22.1 | Aqueous | ~10.0 | Conductivity |

| Sodium Dodecyl Sulfate (SDS) | 32.1 | Aqueous | ~8.5 | Conductivity |

| Sodium Dodecyl Sulfate (SDS) | 65 | Aqueous | 11.4 | Conductivity |

Note: Data for SDS is included for comparative purposes due to its structural similarity to this compound and the extensive availability of data.

Experimental Protocols for CMC Determination

Several methods can be employed to determine the CMC of a surfactant. The most common techniques rely on detecting the abrupt change in a physicochemical property of the solution as a function of surfactant concentration.

Conductometry

This method is suitable for ionic surfactants and is based on the change in the electrical conductivity of the solution with increasing surfactant concentration. Below the CMC, the conductivity increases linearly with concentration as the surfactant exists as individual ions. Above the CMC, the rate of increase in conductivity changes because the newly formed micelles have a lower mobility than the individual surfactant ions, and they also bind some of the counter-ions. The CMC is determined from the break point in the plot of conductivity versus concentration.[11][12][13]

Experimental Workflow:

Conductometry experimental workflow for CMC determination.

Detailed Methodology:

-

Materials: this compound, deionized water, conductivity meter, magnetic stirrer, volumetric flasks, and pipettes.

-

Solution Preparation: Prepare a concentrated stock solution of this compound in deionized water. Subsequently, prepare a series of solutions with decreasing concentrations by serial dilution of the stock solution.

-

Conductivity Measurement: Calibrate the conductivity meter using a standard potassium chloride solution. Measure the conductivity of each prepared surfactant solution, ensuring the temperature is constant throughout the measurements. It is advisable to start with the most dilute solution and progressively move to higher concentrations.

-

Data Analysis: Plot the measured conductivity (in S/cm) as a function of the surfactant concentration (in mol/L). The plot will typically show two linear regions with different slopes. The intersection of the two lines corresponds to the CMC.

Surface Tension Measurement

This method is based on the principle that surfactants lower the surface tension of a solvent. As the surfactant concentration increases, the surface tension decreases until the CMC is reached.[1] Above the CMC, the surface becomes saturated with surfactant monomers, and the surface tension remains relatively constant.[1][14]

Experimental Workflow:

Surface tension measurement workflow for CMC determination.

Detailed Methodology:

-

Materials: this compound, deionized water, tensiometer (e.g., Du Noüy ring or Wilhelmy plate method), volumetric flasks, and pipettes.

-

Solution Preparation: As with conductometry, prepare a stock solution and a series of dilutions.

-

Surface Tension Measurement: Calibrate the tensiometer according to the manufacturer's instructions. Measure the surface tension of each solution, ensuring that the measuring probe is cleaned and dried between measurements to avoid cross-contamination. Allow sufficient time for the surface tension to equilibrate before taking a reading.

-

Data Analysis: Plot the surface tension (in mN/m) against the logarithm of the surfactant concentration. The resulting graph will show a region where the surface tension decreases linearly with the log of concentration, followed by a plateau. The CMC is the concentration at which the break in the curve occurs.

Fluorescence Spectroscopy using a Pyrene (B120774) Probe

This sensitive method utilizes a fluorescent probe, typically pyrene, whose fluorescence emission spectrum is sensitive to the polarity of its microenvironment.[15] In an aqueous solution below the CMC, pyrene resides in a polar environment. When micelles form, pyrene partitions into the nonpolar, hydrophobic core of the micelles. This change in the microenvironment leads to a change in the fine structure of the pyrene emission spectrum, specifically the ratio of the intensities of the first and third vibronic peaks (I1/I3). A plot of the I1/I3 ratio versus surfactant concentration shows a sigmoidal decrease, and the inflection point of this curve is taken as the CMC.

Experimental Workflow:

Fluorescence spectroscopy workflow for CMC determination.

Detailed Methodology:

-

Materials: this compound, deionized water, pyrene, a suitable solvent for pyrene (e.g., acetone (B3395972) or methanol), spectrofluorometer, volumetric flasks, and micropipettes.

-

Sample Preparation: Prepare a series of this compound solutions of varying concentrations. To each solution, add a very small, constant aliquot of a concentrated pyrene stock solution to achieve a final pyrene concentration that is low enough to avoid excimer formation (typically in the micromolar range).

-

Fluorescence Measurement: Set the excitation wavelength of the spectrofluorometer to approximately 335 nm. Record the emission spectrum for each sample, typically in the range of 350 to 450 nm.

-

Data Analysis: From each emission spectrum, determine the intensity of the first vibronic peak (I1, around 373 nm) and the third vibronic peak (I3, around 384 nm). Plot the ratio of these intensities (I1/I3) as a function of the surfactant concentration. The resulting plot will be a sigmoidal curve, and the CMC can be determined from the midpoint of this transition.

The Process of Micellization

The formation of micelles is a dynamic equilibrium process driven by the hydrophobic effect. The hydrophobic tails of the surfactant molecules are expelled from the aqueous environment and aggregate to form the core of the micelle, while the hydrophilic head groups remain in contact with the surrounding water.

Schematic representation of micelle formation.

Conclusion

This technical guide has provided a detailed overview of the critical micelle concentration of this compound. Understanding the factors that influence the CMC and the methods for its accurate determination is essential for the effective application of this surfactant in research, drug development, and various industrial processes. The provided data and experimental protocols serve as a valuable resource for scientists and professionals working in these fields.

References

- 1. Critical micelle concentration - Wikipedia [en.wikipedia.org]

- 2. How does temperature affect the critical micelle concentration (CMC) of the common ionic surface active agent (surfactant) sodium dodecyl sulfate measured by using the change in the rate of conductivity as concentration is increased? | Chemistry HL's Sample Internal Assessment | Nail IB® [nailib.com]

- 3. benchchem.com [benchchem.com]

- 4. scialert.net [scialert.net]

- 5. Effect of NaCl and KCl on the Micellization of Sodium Dodecyl Sulfate and Sodium Dodecyl Benzene Sulfonate in Presence of Cephradine Monohydrate Through Conductivity – Oriental Journal of Chemistry [orientjchem.org]

- 6. researchgate.net [researchgate.net]

- 7. jcsp.org.pk [jcsp.org.pk]

- 8. researchgate.net [researchgate.net]

- 9. asianpubs.org [asianpubs.org]

- 10. researchgate.net [researchgate.net]

- 11. chem.uni-potsdam.de [chem.uni-potsdam.de]

- 12. fpharm.uniba.sk [fpharm.uniba.sk]

- 13. Method of Determination of CMC | PPT [slideshare.net]

- 14. researchgate.net [researchgate.net]

- 15. rsc.org [rsc.org]

Solubility Profile of Sodium 1-Dodecanesulfonate: A Technical Guide for Researchers

Introduction: Sodium 1-dodecanesulfonate, an anionic surfactant, plays a significant role in various scientific and industrial applications, particularly in drug development and analytical chromatography. Its efficacy in these domains is intrinsically linked to its solubility characteristics in both aqueous and organic media. This technical guide provides a comprehensive overview of the solubility of this compound, offering quantitative data, detailed experimental methodologies, and visual workflows to support researchers, scientists, and drug development professionals.

Quantitative Solubility Data

The solubility of this compound is a critical parameter for its application in diverse formulations and analytical methods. Below is a summary of the available quantitative solubility data.

Table 1: Solubility of this compound in Water

| Temperature (°C) | Solvent | Solubility |

| 25 | Water | 2.7 g/L[1] |

| Room Temperature | Water | 25 mg/mL[2][3] |

Table 2: Qualitative Solubility of this compound in Organic Solvents

| Solvent | Solubility | Reference |

| Ethanol | Soluble | Implied by recrystallization protocol[3] |

| Methanol (B129727) | No data available | |

| Acetone | No data available | |

| Dimethyl Sulfoxide (DMSO) | No data available |

Key Physicochemical Concepts

Understanding the behavior of this compound in solution requires familiarity with two key concepts:

-

Critical Micelle Concentration (CMC): This is the concentration above which surfactant molecules aggregate to form micelles. The CMC is a fundamental property that influences the solubilizing capacity of the surfactant.

-

Krafft Point (or Krafft Temperature): This is the temperature at which the solubility of an ionic surfactant becomes equal to its CMC.[4] Below the Krafft point, the solubility is limited, and micelles do not form.[4] The determination of the Krafft point is crucial for applications requiring micellar solubilization.[5][6]

Experimental Protocols

The following sections detail generalized methodologies for determining the solubility of this compound. These protocols are based on standard practices for surfactant analysis.

Determination of Aqueous Solubility (Equilibrium Method)

This method determines the saturation solubility of the surfactant in water at a specific temperature.

Materials:

-

This compound

-

Deionized water

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Centrifuge

-

Spectrophotometer or HPLC system

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of deionized water in a sealed container.

-

Equilibration: Place the container in a thermostatic shaker or water bath set to the desired temperature (e.g., 25°C). Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the suspension at a high speed to separate the undissolved solid from the saturated solution.

-

Sample Analysis: Carefully withdraw an aliquot of the clear supernatant.

-

Quantification: Determine the concentration of this compound in the supernatant using a suitable analytical technique. For instance, a spectrophotometric method can be employed by measuring the absorbance at a specific wavelength, or an HPLC method with a conductivity or UV detector can be used.

-

Calculation: The solubility is calculated from the concentration of the surfactant in the saturated solution and expressed in g/L or mg/mL.

Determination of Krafft Point

The Krafft point can be determined by observing the temperature at which a significant increase in solubility occurs.

Materials:

-

This compound

-

Deionized water

-

Stirred, jacketed vessel connected to a circulating water bath

-

Thermometer or temperature probe

-

Conductivity meter

Procedure:

-

Preparation of Surfactant Dispersion: Prepare a dispersion of this compound in deionized water at a concentration above its expected solubility at low temperatures (e.g., 1 wt%).

-

Cooling and Precipitation: Cool the dispersion while stirring until the surfactant precipitates, making the solution turbid.

-

Heating and Observation: Gradually heat the dispersion at a controlled rate (e.g., 1°C/minute) with continuous stirring.

-

Krafft Point Determination: The Krafft point is the temperature at which the solution becomes clear, indicating the dissolution of the crystalline surfactant to form micelles.[5]

-

Conductivity Measurement (Alternative Method): The Krafft point can also be determined by measuring the conductivity of the solution as a function of temperature. A sharp increase in conductivity is observed at the Krafft point due to the increased mobility of the dissociated ions upon micelle formation.

Visualization of Workflows

The following diagrams, generated using the DOT language, illustrate key workflows involving this compound.

Caption: Workflow for HPLC analysis using this compound as an ion-pairing reagent.

Caption: A generalized workflow for pharmaceutical formulation development incorporating surfactants.

Conclusion

This technical guide provides essential information on the solubility of this compound for researchers and professionals in drug development. The provided data tables, experimental protocols, and workflow diagrams offer a practical resource for utilizing this versatile surfactant effectively. Further research to quantify its solubility in a broader range of organic solvents and across different temperatures would be beneficial for expanding its application in novel and diverse formulation strategies.

References

- 1. tcichemicals.com [tcichemicals.com]

- 2. Micellar structure and transformations in sodium alkylbenzenesulfonate (NaLAS) aqueous solutions: effects of concentration, temperature, and salt - Soft Matter (RSC Publishing) [pubs.rsc.org]

- 3. 1-DODECANESULFONIC ACID SODIUM SALT | 2386-53-0 [chemicalbook.com]

- 4. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 5. hjic.mk.uni-pannon.hu [hjic.mk.uni-pannon.hu]

- 6. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to Sodium 1-Dodecanesulfonate: Synonyms, Properties, and Experimental Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of sodium 1-dodecanesulfonate, a versatile anionic surfactant. It covers a comprehensive list of its synonyms and alternative names found in scientific literature, a summary of its key physicochemical properties, and detailed experimental protocols for its application in determining critical micelle concentration and in high-performance liquid chromatography (HPLC).

Synonyms and Alternative Names

This compound is known by a variety of names in scientific and commercial literature. A comprehensive list of these synonyms is provided below to aid in literature searches and chemical identification.

Common Synonyms and Alternative Names:

-

Dodecane-1-sulfonic acid sodium salt[9]

-

Sodium n-dodecylsulfonate[8]

-

Dodecyl sodium sulfonate[8]

-

Dodecylsulfonic acid salt[8]

-

Sodium 1-dodecanesulphonate[2]

-

Dodecanesulphonic acid sodium salt[7]

-

Lauryl sodium sulfonate[7]

-

Sodiumdod[2]

-

KH2PO54[2]

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| CAS Number | 2386-53-0 | [1][11] |

| Molecular Formula | C₁₂H₂₅NaO₃S | [1][7][11] |

| Molecular Weight | 272.38 g/mol | [1][11] |

| Melting Point | >300 °C (decomposes) | [1] |

| Solubility in Water | 25 mg/mL | [1] |

| Appearance | White to light cream powder | [2][4] |

| pH (100 g/L in H₂O) | 5.5 - 7.5 (at 20 °C) | [2][9] |

| Bulk Density | 330 kg/m ³ | [2][9] |

Experimental Protocols

This section provides detailed methodologies for two common applications of this compound: the determination of its critical micelle concentration (CMC) and its use as an ion-pairing reagent in HPLC.

Determination of Critical Micelle Concentration (CMC) by Conductometry

The critical micelle concentration is a fundamental property of a surfactant, representing the concentration at which micelles begin to form. One of the most common methods to determine the CMC is by measuring the change in conductivity of the surfactant solution.

Methodology:

-

Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 0.1 M) in deionized water.

-

Serial Dilutions: Prepare a series of dilutions from the stock solution.

-

Conductivity Measurement:

-

Calibrate the conductivity meter using standard potassium chloride solutions.

-

Measure the conductivity of each dilution, ensuring temperature equilibrium (e.g., 25 °C) for each measurement.

-

-

Data Analysis:

-

Plot the measured conductivity (κ) versus the concentration of this compound.

-

The plot will show two linear regions with different slopes. The point of intersection of these two lines corresponds to the CMC.

-

Below is a logical workflow for this experimental protocol.

Application as an Ion-Pairing Reagent in Reversed-Phase HPLC

This compound is frequently used as an ion-pairing reagent in reversed-phase HPLC to enhance the retention and separation of ionic analytes. It forms a neutral ion pair with the charged analyte, which can then be retained by the nonpolar stationary phase.

Methodology for the Analysis of a Basic Drug:

-

Mobile Phase Preparation:

-

Prepare an aqueous buffer solution (e.g., 25 mM phosphate (B84403) buffer) and adjust the pH to a level where the analyte is ionized (e.g., pH 3.0).

-

Dissolve this compound in the buffer to the desired concentration (e.g., 10 mM).

-

Mix the aqueous ion-pairing solution with an organic modifier (e.g., acetonitrile (B52724) or methanol) in a suitable ratio (e.g., 70:30 v/v).

-

Filter and degas the mobile phase.

-

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Column Temperature: 30 °C.

-

Detection: UV at a wavelength appropriate for the analyte.

-

-

Sample Preparation: Dissolve the sample containing the basic drug in the mobile phase.

-

Analysis: Inject the sample onto the HPLC system and record the chromatogram. The retention time of the basic drug will be significantly longer in the presence of the ion-pairing reagent compared to its elution without it.

The logical relationship in ion-pair chromatography is depicted in the following diagram.

Signaling Pathways and Other Applications

Currently, there is limited information in the public scientific literature detailing the direct involvement of this compound in specific biological signaling pathways. Its primary roles in biological and pharmaceutical research are as a surfactant for solubilization, an ion-pairing reagent, and a component in the formation of micelles and other nanostructures for drug delivery.

In materials science, this compound has been mentioned as a potential surfactant for the synthesis of metal oxide-graphene nanocomposites, where it would act as a dispersing and stabilizing agent during the synthesis process. However, detailed and standardized protocols for this specific application are not widely established.

This guide serves as a foundational resource for professionals working with this compound. For specific applications, further consultation of specialized research articles is recommended.

References

- 1. dawnscientific.com [dawnscientific.com]

- 2. chem.uni-potsdam.de [chem.uni-potsdam.de]

- 3. researchgate.net [researchgate.net]

- 4. tcichemicals.com [tcichemicals.com]

- 5. Graphene based metal and metal oxide nanocomposites: synthesis, properties and their applications - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]

- 6. 十二烷磺酸钠 ReagentPlus®, ≥99% | Sigma-Aldrich [sigmaaldrich.com]

- 7. scribd.com [scribd.com]

- 8. researchgate.net [researchgate.net]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. itwreagents.com [itwreagents.com]

- 11. 1-Dodecanesulfonic acid sodium salt, Ion pair chromatography [labchem.co.za]

In-depth Technical Guide on the Thermal Stability and Decomposition of Sodium 1-Dodecanesulfonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and decomposition profile of sodium 1-dodecanesulfonate. The information compiled here is intended to support professionals in research, development, and quality control who handle or utilize this anionic surfactant in their work. This document details available thermal analysis data, outlines relevant experimental protocols, and discusses the likely decomposition pathway.

Thermal Stability and Decomposition Data

To provide a quantitative perspective, data for closely related sodium alkanesulfonates and analogous surfactants are presented. A product technical sheet for a general "Sodium Alkane Sulfonate" reports a 5% weight loss at 393°C, indicating high thermal stability.[1] It is important to note that this is a general value and may not precisely represent this compound.

For comparison, a technical guide on sodium 3-hydroxypropane-1-sulfonate, a shorter-chain sulfonate, indicates a decomposition temperature of approximately 260°C.[2] Studies on the sulfate (B86663) analogue, sodium dodecyl sulfate (SDS), show a broader decomposition range, typically starting between 200°C and 500°C.[3]

The thermal stability of sulfonated polymers has also been investigated. For example, the sodium salt of poly(vinylsulfonic acid) shows an initial degradation stage starting around 200°C and continuing to 350°C.[4] While not a direct analogue, this information on a polymeric sulfonate provides context for the thermal behavior of the sulfonate group.

Table 1: Thermal Decomposition Data for this compound and Related Compounds

| Compound Name | Chemical Formula | Decomposition Temperature (°C) | Analysis Method | Reference |

| Sodium Alkane Sulfonate (general) | R-SO₃Na | 393 (for 5% weight loss) | TGA | [1] |

| Sodium 3-hydroxypropane-1-sulfonate | C₃H₇NaO₄S | ~260 | Not Specified | [2] |

| Sodium Dodecyl Sulfate (SDS) | C₁₂H₂₅NaO₄S | 200 - 500 | TGA-DTG | [3] |

| Poly(sodium vinylsulfonate) | (C₂H₃NaO₃S)n | Starts ~200 | TGA | [4] |

Experimental Protocols for Thermal Analysis

While specific experimental protocols for the thermal analysis of this compound are not detailed in the available literature, standardized methods for surfactants and organic salts are applicable. The following are generalized protocols for TGA and DSC that can be adapted for the analysis of this compound.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which weight loss occurs due to decomposition and to quantify the mass loss at different temperatures.

Apparatus: A calibrated thermogravimetric analyzer with a sensitive microbalance, a furnace with programmable temperature control, and a gas flow control system.

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of finely powdered this compound into a clean, tared TGA crucible (e.g., alumina (B75360) or platinum).

-

Instrument Setup:

-

Place the sample crucible and a reference crucible (usually empty) into the TGA furnace.

-

Purge the furnace with an inert gas (e.g., high-purity nitrogen or argon) at a constant flow rate (typically 20-50 mL/min) to prevent oxidative decomposition.

-

-

Temperature Program:

-

Equilibrate the sample at a low temperature (e.g., 30°C) for a sufficient time to establish a stable baseline.

-

Heat the sample at a constant rate, for example, 10°C/min, up to a final temperature where complete decomposition is expected (e.g., 600°C or higher).

-

-

Data Analysis:

-

Record the sample weight as a function of temperature.

-

Determine the onset temperature of decomposition, which is the temperature at which a significant deviation from the baseline weight is observed.

-

Identify the temperatures of maximum decomposition rates from the derivative of the TGA curve (DTG curve).

-

Quantify the percentage of weight loss at different temperature ranges.

-

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and to observe any endothermic or exothermic events associated with phase transitions or decomposition.

Apparatus: A calibrated differential scanning calorimeter with a furnace capable of linear temperature programming and a system for measuring differential heat flow.

Procedure:

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum or gold-plated DSC pan. An empty, sealed pan should be used as a reference.

-

Instrument Setup:

-

Place the sample and reference pans in the DSC cell.

-

Purge the cell with an inert gas (e.g., nitrogen) at a constant flow rate.

-

-

Temperature Program:

-

Equilibrate the sample at a starting temperature (e.g., 25°C).

-

Ramp the temperature at a controlled rate (e.g., 10°C/min) to a temperature beyond the expected melting and decomposition range.

-

-

Data Analysis:

-

Record the differential heat flow as a function of temperature.

-

Identify endothermic peaks, which may correspond to melting, and exothermic peaks, which may indicate decomposition or other chemical reactions.

-

Determine the onset temperature and peak temperature for each thermal event.

-

Visualization of Experimental Workflow and Decomposition Pathway

To facilitate a clearer understanding of the analytical process and the hypothesized chemical changes, the following diagrams are provided.

Proposed Thermal Decomposition Pathway

While a definitive, experimentally verified decomposition mechanism for this compound is not extensively documented, a plausible pathway can be inferred from the thermal degradation of similar compounds, such as other sodium alkanesulfonates.[2]

The decomposition is likely initiated by the cleavage of the carbon-sulfur (C-S) bond, which is generally the most thermally labile bond in alkyl sulfonates. This initial homolytic cleavage would result in the formation of a dodecyl radical and a sodium sulfonate radical.

The highly reactive sodium sulfonate radical can then participate in subsequent reactions, such as hydrogen abstraction from another molecule, to form sodium hydrogen sulfite (NaHSO₃). At elevated temperatures, sodium hydrogen sulfite is unstable and can disproportionate to yield sodium sulfite (Na₂SO₃), sulfur dioxide (SO₂), and water. The dodecyl radical can undergo a variety of radical chain reactions, including fragmentation, rearrangement, and combination, leading to a complex mixture of smaller hydrocarbon products.

The primary gaseous product expected from the sulfonate group is sulfur dioxide. The solid residue would likely consist of sodium sulfite, which may be further oxidized to sodium sulfate (Na₂SO₄) if oxygen is present, and a carbonaceous char from the decomposition of the alkyl chain.

Conclusion

This compound exhibits good thermal stability, with decomposition generally reported to occur above 300°C. Quantitative data from TGA and DSC analyses for this specific compound are limited in the public domain, but analysis of related compounds suggests a decomposition pathway initiated by the cleavage of the carbon-sulfur bond. For precise determination of its thermal properties, it is recommended that users perform TGA and DSC analyses following the generalized protocols outlined in this guide. This will ensure safe handling and appropriate application of this surfactant in processes where it may be exposed to elevated temperatures.

References

- 1. SODIUM ALKANE SULFONATE - Ataman Kimya [atamanchemicals.com]

- 2. benchchem.com [benchchem.com]

- 3. The Effect of Sodium Dodecyl Sulfate (SDS) and Cetyltrimethylammonium Bromide (CTAB) on the Properties of ZnO Synthesized by Hydrothermal Method - PMC [pmc.ncbi.nlm.nih.gov]

- 4. epublications.marquette.edu [epublications.marquette.edu]

The Surfactant Properties of Sodium 1-Dodecanesulfonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the surfactant properties of sodium 1-dodecanesulfonate (SDS), an anionic surfactant widely utilized in various scientific and industrial applications, including cosmetics, detergents, and as an ion-pairing reagent in laboratory settings.[1][2] Its utility in drug development is primarily as an excipient, where its surface-active properties can be harnessed for emulsification, solubilization, and to modify the stability and delivery of pharmaceutical formulations.[3][4][5]

Core Physicochemical Characteristics

This compound, with the chemical formula CH₃(CH₂)₁₁SO₃Na, is a white or pale yellow granular solid.[6] It is known for its excellent emulsifying, dispersing, wetting, and foaming capabilities.[6][7] The molecule consists of a 12-carbon hydrophobic alkyl chain and a hydrophilic sulfonate head group, which imparts its amphiphilic nature. This structure allows it to reduce the surface tension of aqueous solutions and form micelles above a certain concentration.[8][9]

Quantitative Surfactant Properties

The effectiveness of a surfactant is quantified by several key parameters, most notably its critical micelle concentration (CMC) and its ability to reduce surface tension. The CMC is the concentration at which surfactant monomers in a solution begin to self-assemble into micelles, leading to a distinct change in the physicochemical properties of the solution.[9]

| Property | Value | Conditions | Reference(s) |

| Molecular Weight | 272.38 g/mol | - | [1] |

| Melting Point | >300 °C | - | [1] |

| Solubility in Water | 25 mg/mL | - | [1] |

| Critical Micelle Concentration (CMC) | 9 x 10⁻³ mol·L⁻¹ | T = 293.15 K, in 10⁻² mol·L⁻¹ NaCl | [8] |

| Surface Tension at CMC | ~38-40 mN/m | T = 293.15 K, pH 4-10 | [8][10] |

| Molecular Limiting Area | 38 to 49 Ų per molecule | T = 293.15 K, pH 4-10 | [8][11] |

| Standard Adsorption Energy | -29.00 to -29.61 kJ·mol⁻¹ | T = 293.15 K, pH 4-10 | [8][10] |

Note: The CMC and surface tension of this compound can be influenced by factors such as temperature, pH, and the presence of electrolytes.[8][10][12] Studies have shown that while pH has a slight effect on its surface tension, temperature can lead to a more noticeable decrease in surface tension as it increases.[12]

Experimental Protocols for Surfactant Characterization

The characterization of this compound's surfactant properties relies on a suite of established experimental techniques. Below are detailed methodologies for three common methods used to determine the Critical Micelle Concentration (CMC).

Tensiometry (Wilhelmy Plate Method)

Tensiometry is a direct method to measure the surface tension of a liquid and is highly effective for determining the CMC of both ionic and non-ionic surfactants.[13][14] The principle involves measuring the force exerted on a probe (a platinum Wilhelmy plate) as it is brought into contact with the surfactant solution.

Methodology:

-

Preparation of Solutions: A series of aqueous solutions of this compound with varying concentrations are prepared. It is crucial to use high-purity water and to ensure the surfactant is fully dissolved. To maintain a constant ionic strength, an electrolyte such as NaCl (e.g., 10⁻² mol·L⁻¹) can be added to each solution.[8]

-

Instrument Calibration: The tensiometer is calibrated according to the manufacturer's instructions. The Wilhelmy plate must be thoroughly cleaned, typically by flaming, to remove any contaminants.

-

Measurement: For each concentration, the Wilhelmy plate is immersed in the solution and then slowly withdrawn. The force required to pull the plate through the liquid-air interface is measured. This force is directly proportional to the surface tension.

-

Data Analysis: The surface tension (γ) is plotted against the logarithm of the surfactant concentration (log C). The resulting graph will show a decrease in surface tension with increasing concentration until a point where the curve plateaus. The concentration at the inflection point, where the slope changes, is identified as the CMC.[14][15]

Conductometry

Conductometry is a reliable method for determining the CMC of ionic surfactants like this compound.[13][16] This technique is based on the change in the electrical conductivity of the surfactant solution as micelles are formed.

Methodology:

-

Solution Preparation: A stock solution of this compound is prepared in deionized water. A series of dilutions are then made from this stock solution.

-

Instrument Setup: A conductivity meter with a calibrated probe is used. The temperature of the solutions should be kept constant, as conductivity is temperature-dependent.

-

Measurement: The conductivity of each solution is measured, starting from the most dilute and progressing to the most concentrated to minimize carryover effects. The probe should be rinsed with deionized water and then with the next solution to be measured before each reading.

-

Data Analysis: The specific conductivity (κ) is plotted against the surfactant concentration. The resulting graph will show two linear regions with different slopes. Below the CMC, the conductivity increases linearly with concentration as the surfactant exists as individual ions. Above the CMC, the rate of increase in conductivity with concentration is lower because the micelles have a lower mobility than the individual ions. The intersection of the two linear portions of the graph gives the CMC.[16][17]

Fluorescence Spectroscopy

Fluorescence spectroscopy is a sensitive technique for determining the CMC and studying the aggregation behavior of surfactants.[13][18] It often employs a fluorescent probe, such as pyrene (B120774), which exhibits changes in its fluorescence spectrum depending on the polarity of its microenvironment.

Methodology:

-

Probe and Surfactant Solution Preparation: A stock solution of the fluorescent probe (e.g., pyrene in a suitable solvent) is prepared. A series of this compound solutions of varying concentrations are prepared, and a small, constant amount of the probe stock solution is added to each. The final concentration of the probe should be very low to avoid self-quenching.

-

Spectrometer Setup: A fluorescence spectrometer is used. The excitation wavelength is set to an appropriate value for the chosen probe (e.g., ~334 nm for pyrene). The emission spectrum is then recorded over a specific range.

-

Measurement: The fluorescence emission spectrum of each sample is recorded. For pyrene, the ratio of the intensity of the first vibronic peak (I₁) to the third vibronic peak (I₃) is of particular interest, as this ratio is sensitive to the polarity of the probe's environment.

-

Data Analysis: The I₁/I₃ ratio is plotted against the surfactant concentration. Below the CMC, the probe is in a polar aqueous environment, and the I₁/I₃ ratio is relatively high. Above the CMC, the hydrophobic probe partitions into the nonpolar interior of the micelles, causing a significant decrease in the I₁/I₃ ratio. The concentration at which this sharp change occurs is taken as the CMC.[19]

Applications in Drug Development

The surfactant properties of this compound make it a valuable, though less common than sodium dodecyl sulfate (B86663), excipient in pharmaceutical formulations. Its ability to form micelles allows for the solubilization of poorly water-soluble drugs, potentially enhancing their bioavailability.[3] Furthermore, its emulsifying properties are beneficial in the formulation of emulsions and microemulsions for drug delivery.[2] As an anionic surfactant, it can also interact with other components of a formulation, such as polymers and proteins, which can be leveraged to create structured delivery systems.

Conclusion

This compound is a well-characterized anionic surfactant with predictable and reproducible properties. Its ability to reduce surface tension and form micelles makes it a useful tool in various research and industrial applications. For drug development professionals, a thorough understanding of its physicochemical properties and the experimental techniques used for its characterization is essential for its effective and safe use in pharmaceutical formulations. The methodologies and data presented in this guide provide a solid foundation for harnessing the surfactant properties of this compound in the development of novel drug delivery systems.

References

- 1. 十二烷磺酸钠 ReagentPlus®, ≥99% | Sigma-Aldrich [sigmaaldrich.com]

- 2. chemimpex.com [chemimpex.com]

- 3. mdpi.com [mdpi.com]

- 4. Sodium Dodecyl Sulphate-Supported Nanocomposite as Drug Carrier System for Controlled Delivery of Ondansetron - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Sodium dodecyl sulfate improved stability and transdermal delivery of salidroside-encapsulated niosomes via effects on zeta potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. guidechem.com [guidechem.com]

- 7. chembk.com [chembk.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Critical micelle concentration - Wikipedia [en.wikipedia.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Surfactant Self-Assembling and Critical Micelle Concentration: One Approach Fits All? - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Characterization of surfactants | KRÜSS Scientific [kruss-scientific.com]

- 15. researchgate.net [researchgate.net]

- 16. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 17. chem.uni-potsdam.de [chem.uni-potsdam.de]

- 18. pubs.acs.org [pubs.acs.org]

- 19. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Environmental Impact and Biodegradability of Sodium 1-Dodecanesulfonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the environmental fate, biodegradability, and ecotoxicity of sodium 1-dodecanesulfonate. The information is compiled from various scientific sources to support environmental risk assessments and promote sustainable practices in research and product development.

Executive Summary

This compound, an anionic surfactant, is recognized for its effectiveness in a variety of applications, including cosmetics, detergents, and laboratory use.[1] From an environmental perspective, it is considered readily biodegradable with a low potential for bioaccumulation.[2] Its high water solubility suggests limited adsorption to soil and sediment.[2] While the substance can exhibit moderate toxicity to aquatic life in its raw form, its rapid degradation in the environment mitigates this risk, resulting in by-products that are considered benign.[2][3]

Physicochemical Properties

Understanding the fundamental physicochemical properties of this compound is crucial for predicting its environmental behavior.

| Property | Value | Reference |

| CAS Number | 2386-53-0 | [4][5] |

| Molecular Weight | 272.38 g/mol | |

| Water Solubility | > 130 g/L @ 20°C | [2] |

| Log P (octanol/water) | 1.6 | [3] |

| Melting Point | >300 °C | [6] |

Environmental Fate and Transport

The environmental fate of a chemical is governed by its persistence, bioaccumulation potential, and mobility.

3.1 Persistence and Biodegradability

This compound is classified as readily biodegradable.[2] Studies have demonstrated significant mineralization of the compound over a short period. One aerobic study showed that after 10 days, 81.5% of the substance had degraded, reaching 95% mineralization after 28 days.[2] Chemicals that are readily biodegradable are considered "Not Persistent" as their environmental half-life is substantially less than 60 days.[2]

Under aerobic conditions, the biodegradation of sodium dodecyl sulfate (B86663) (a closely related compound) is initiated by the hydrolytic cleavage of the sulfate ester bond, which yields inorganic sulfate and a fatty alcohol.[2] This is followed by the oxidation of the fatty alcohol to a fatty acid, which is then mineralized through β-oxidation.[2] A study on the metabolism by Pseudomonas sp. C12B identified the sequential production of 1-dodecanol, dodecanal, and dodecanoic acid from sodium dodecyl sulfate.[7] The metabolic pathway then diverges, leading to either complete mineralization to CO2 via β-oxidation or incorporation into cellular biomass as fatty acyl residues.[7]

| Parameter | Result | Test Guideline | Reference |

| Aerobic Biodegradation | 81.5% after 10 days | Not specified | [2] |

| Aerobic Biodegradation | 95% after 28 days | Not specified | [2] |

3.2 Bioaccumulation

Due to its low octanol-water partition coefficient (log Kow) and rapid rate of degradation, this compound is not expected to bioaccumulate in organisms.[2] The bioconcentration factor (BCF) for the related compound sodium lauryl sulfate (SLS) ranges from 2.1 to 7.1, which is considered low.[3] Substances with a low potential for bioaccumulation do not meet the screening criteria for being classified as bioaccumulative.[2]

3.3 Mobility and Transport

This compound is highly soluble in water.[2] Consequently, it is not expected to be an important fate process and has a low potential for sorption to soil or sediment.[2] Volatilization from water or soil surfaces is also not anticipated to be a significant environmental fate process.[2]

Ecotoxicity

While rapid biodegradation limits environmental exposure, it is still important to understand the inherent toxicity of this compound to various organisms.

4.1 Aquatic Toxicity

The acute and chronic toxicity of this compound to aquatic organisms has been evaluated. Due to its rapid biodegradation, the resulting toxicity under real-world environmental conditions is expected to be low.[2]

| Organism | Test Duration | Endpoint | Value (mg/L) | Reference |

| Pseudosida ramosa (cladoceran) | 21 days | NOEC (reproduction) | 1 | [2] |

| Hydra attenuata | 21 days | NOEC (budding rate) | 5.76 | [2] |

| Aquatic Life (general) | 96 hours | LC50 | 1 - 13.9 | [3] |

NOEC: No Observed Effect Concentration LC50: Lethal Concentration for 50% of the test population

4.2 Terrestrial Toxicity

Specific data on the terrestrial toxicity of this compound is limited. However, given its rapid biodegradation in soil and low adsorption coefficient, the hazard to terrestrial organisms is considered to be negligible.[2]

Experimental Protocols

5.1 Ready Biodegradability Test (Based on OECD Guidelines)

A common method to assess the ready biodegradability of a chemical is the OECD 301 series of tests. A general protocol involves:

-

Preparation of the Test Medium: A mineral salt medium is prepared and inoculated with a small number of microorganisms from a source such as activated sludge.

-

Addition of Test Substance: The test substance is added to the medium as the sole source of organic carbon at a known concentration.

-

Incubation: The test flasks are incubated under aerobic conditions at a constant temperature (e.g., 20-25°C) in the dark for 28 days.

-

Measurement of Biodegradation: Biodegradation is monitored by measuring parameters such as the consumption of dissolved oxygen or the production of carbon dioxide.

-

Data Analysis: The percentage of degradation is calculated over the 28-day period. A substance is considered readily biodegradable if it meets a certain degradation threshold (e.g., >60% of theoretical CO2 production) within a 10-day window.

5.2 Chronic Aquatic Toxicity Test with Pseudosida ramosa (Based on OECD Guideline 211)

The chronic toxicity to the freshwater cladoceran Pseudosida ramosa was assessed using a method based on OECD Guideline 211.

-

Test Organisms: Young female cladocerans (<24 hours old) are used at the start of the test.

-

Test Conditions: The test is conducted under semi-static conditions, where the test solutions are renewed periodically (e.g., every 24 or 48 hours).

-